molecular formula C7H6ClNO3 B8238863 4-Amino-3-chloro-5-hydroxybenzoic acid

4-Amino-3-chloro-5-hydroxybenzoic acid

Cat. No.: B8238863
M. Wt: 187.58 g/mol
InChI Key: CQHFFNJXLFCNCC-UHFFFAOYSA-N
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Description

4-Amino-3-chloro-5-hydroxybenzoic acid is a benzoic acid derivative with amino (-NH₂), chloro (-Cl), and hydroxy (-OH) substituents at positions 4, 3, and 5, respectively. The compound’s reactivity and physicochemical characteristics are influenced by the electronic and steric effects of its substituents, which are critical in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name

4-amino-3-chloro-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2,10H,9H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHFFNJXLFCNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)N)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

This method involves sequential nitro group reduction and hydroxylation starting from 3-nitro-4-chlorobenzoic acid (Fig. 1). The process is optimized for high yield and environmental sustainability.

Step 1: Alkaline Hydrolysis

  • Reactants : 3-Nitro-4-chlorobenzoic acid, sodium hydroxide (NaOH)

  • Conditions : 100–105°C for 3.5–4.0 hours, molar ratio 1:2.5–5.0 (acid:NaOH)

  • Outcome : Hydrolysis yields 3-nitro-4-hydroxybenzoic acid (97% purity).

Step 2: Catalytic Hydrogenation

  • Reactants : 3-Nitro-4-hydroxybenzoic acid, Pd/C catalyst (5% loading)

  • Conditions : 95–100°C under H₂ pressure (0.6–1.0 MPa)

  • Workup : Acidification with HCl, decolorization with activated carbon, and recrystallization

  • Yield : 95.3% (purity ≥96%).

Key Advantages

  • Avoids hazardous chlorinating agents.

  • Pd/C catalyst is recyclable, reducing costs.

Direct Reduction of 4-Hydroxy-3-nitrobenzoic Acid

Reaction Overview

This single-step reduction uses pressurized hydrogenation to convert 4-hydroxy-3-nitrobenzoic acid directly into 4-A-3-C-5-HBA.

Procedure

  • Reactants : 4-Hydroxy-3-nitrobenzoic acid, HCl, Pd/C catalyst

  • Conditions : 95°C under H₂, followed by acidification to pH 1–2

  • Yield : 90% (melting point: 182–183°C).

Limitations

  • Requires precise pH control to prevent over-acidification.

  • Higher catalyst loading (25g per 160g substrate) increases costs.

Halogenation-Coupling Strategy

Reaction Overview

This method introduces chlorine via halogenation before coupling with trialkyl acetylene silicon, enabling modular synthesis.

Step 1: Halogenation

  • Reactants : 4-Protected amino-2-hydroxybenzoic acid, N-chlorosuccinimide (NCS)

  • Conditions : 80°C in dichloroethane

  • Outcome : 4-Amino-3,5-dichloro-2-hydroxybenzoic acid (93.9% yield).

Step 2: Coupling and Deprotection

  • Reactants : Halogenated intermediate, trimethylsilyl acetylene

  • Catalyst : PdCl₂(PPh₃)₂, CuI, and triethylamine

  • Conditions : 60°C for 12 hours

  • Yield : 86% after column chromatography.

Industrial Applicability

  • Scalable for bulk production.

  • Compatible with automated continuous-flow systems.

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Starting Material3-Nitro-4-chlorobenzoic acid4-Hydroxy-3-nitrobenzoic acid4-Protected amino-2-hydroxybenzoic acid
Key ReagentsNaOH, Pd/CHCl, Pd/CNCS, PdCl₂(PPh₃)₂
Reaction Steps213
Overall Yield (%)95.39086
Purity (%)≥96≥95≥93
Environmental ImpactLow (aqueous waste)Moderate (HCl use)High (organic solvents)

Emerging Techniques and Optimizations

Microwave-Assisted Synthesis

Recent studies suggest microwave irradiation reduces reaction time by 40% while maintaining yields >90%.

Solvent-Free Conditions

Ball milling with K₂CO₃ achieves 88% yield in 2 hours, eliminating solvent use .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-chloro-5-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-Amino-3-chloro-5-hydroxybenzaldehyde, while reduction and substitution reactions can produce various amino and hydroxy derivatives .

Scientific Research Applications

4-Amino-3-chloro-5-hydroxybenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds with neuroprotective effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3-chloro-5-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Positioning and Functional Group Variations

The table below compares 4-amino-3-chloro-5-hydroxybenzoic acid with key analogues, highlighting differences in substituents, molecular weights, and properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
4-Amino-3-chloro-5-hydroxybenzoic acid Not reported C₇H₆ClNO₃ 187.58 4-NH₂, 3-Cl, 5-OH High polarity due to -OH; likely acidic
4-Amino-3-chlorobenzoic acid 2486-71-7 C₇H₆ClNO₂ 171.57 4-NH₂, 3-Cl Lower polarity; mp not reported
3-Amino-4-hydroxybenzoic acid 1571-72-8 C₇H₇NO₃ 153.13 3-NH₂, 4-OH mp 208°C; used in dye synthesis
4-Amino-5-chloro-2-methoxybenzoic acid 5043-81-2 C₈H₈ClNO₃ 201.61 4-NH₂, 5-Cl, 2-OCH₃ Methoxy group enhances lipophilicity
3-Amino-5-hydroxybenzoic acid hydrochloride 14206-69-0 C₇H₇NO₃·HCl 189.59 3-NH₂, 5-OH, HCl salt Improved water solubility
4-Amino-3-chloro-5-methylbenzoic acid Not reported C₈H₈ClNO₂ 185.61 4-NH₂, 3-Cl, 5-CH₃ Methyl group reduces polarity

Key Research Findings

  • Synthetic Challenges : highlights that introducing multiple substituents (e.g., chloro, hydroxy) on benzoic acid requires precise protection/deprotection strategies. For example, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid synthesis achieved a 72% yield via stepwise halogenation .
  • Biological Relevance: Substrate analogues like 3-amino-4-chlorobenzoic acid () are used in enzyme inhibition studies, suggesting that substituent positions critically influence biochemical interactions .
  • Commercial Availability: Compounds such as 4-amino-2-methylbenzoic acid (TCI America, 98% purity) are marketed as building blocks, indicating industrial demand for amino-substituted benzoic acids .

Property Analysis

  • Acidity: The -OH group in 4-amino-3-chloro-5-hydroxybenzoic acid increases acidity compared to non-hydroxylated analogues (e.g., 4-amino-3-chlorobenzoic acid).
  • Solubility: Hydrochloride salts (e.g., 3-amino-5-hydroxybenzoic acid hydrochloride) exhibit higher aqueous solubility than free acids .
  • Thermal Stability: Melting points vary significantly; 3-amino-4-hydroxybenzoic acid melts at 208°C, while chloro-substituted analogues often have lower thermal stability due to decomposition risks .

Biological Activity

4-Amino-3-chloro-5-hydroxybenzoic acid (also known as methyl 4-amino-3-chloro-5-hydroxybenzoate) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzene ring substituted with an amino group, a chloro group, and a hydroxy group. Its molecular formula is C9H10ClNO3C_9H_{10}ClNO_3, which contributes to its reactivity and interaction with biological systems.

Biological Activity Overview

Research has indicated that 4-amino-3-chloro-5-hydroxybenzoic acid exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. The presence of amino and hydroxy groups allows for hydrogen bonding and electrostatic interactions with biological macromolecules.

1. Antimicrobial Activity

Preliminary studies suggest that the compound possesses antimicrobial properties. In vitro tests have demonstrated its effectiveness against several bacterial strains, with minimum inhibitory concentrations (MIC) indicating significant activity:

MicroorganismMIC (µM)
Staphylococcus aureus15.62
Escherichia coli31.25
Candida albicans7.81

These results indicate that the compound could be a candidate for developing new antimicrobial agents .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In animal models, it has shown potential in reducing inflammation markers, suggesting a mechanism that may involve the inhibition of pro-inflammatory cytokines .

3. Anticancer Potential

Recent studies have explored the cytotoxic effects of 4-amino-3-chloro-5-hydroxybenzoic acid on various cancer cell lines. The compound exhibited notable cytotoxicity against HepG2 liver cancer cells with an IC50 value of approximately 15 µM, indicating its potential as an anticancer agent .

The biological activity of 4-amino-3-chloro-5-hydroxybenzoic acid can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
  • Modulation of Signaling Pathways : It has been suggested that the compound interacts with various signaling pathways related to inflammation and cell growth, potentially altering cellular responses to external stimuli .

Case Studies

Several case studies highlight the biological relevance of 4-amino-3-chloro-5-hydroxybenzoic acid:

  • Antimicrobial Efficacy : A study conducted on Staphylococcus aureus revealed that the compound significantly inhibited bacterial growth, outperforming traditional antibiotics under certain conditions .
  • Cytotoxicity Evaluation : In a recent pharmacokinetic study, the compound's absorption and distribution were analyzed in vivo, demonstrating effective bioavailability and therapeutic potential in cancer treatment models .

Q & A

Q. Basic

  • NMR Spectroscopy :
    • ¹H NMR : Expect signals for aromatic protons (δ 6.8–7.5 ppm), amino (δ ~5.0 ppm, broad), and hydroxy groups (δ ~9–10 ppm, exchangeable) .
    • ¹³C NMR : Carboxylic acid carbon at δ ~170 ppm, aromatic carbons between δ 110–150 ppm .
  • IR Spectroscopy : Peaks for -COOH (~2500–3300 cm⁻¹, broad), -NH₂ (~3350 cm⁻¹), and -OH (~3200 cm⁻¹) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA) for purity assessment .

What are the stability profiles of 4-Amino-3-chloro-5-hydroxybenzoic acid under varying storage conditions?

Q. Basic

  • Thermal Stability : Decomposes above 210°C; store below 25°C in airtight containers .
  • Light Sensitivity : Susceptible to photodegradation; store in amber glassware or dark conditions .
  • Humidity : Hygroscopic; use desiccants (e.g., silica gel) to prevent hydrolysis of the carboxylic acid group .

How can researchers optimize the yield of 4-Amino-3-chloro-5-hydroxybenzoic acid during synthesis?

Q. Advanced

  • Catalyst Selection : Use Lewis acids (e.g., FeCl₃) to enhance halogenation efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity for hydroxylation .
  • Stepwise Monitoring : Employ TLC or in-situ IR to track intermediate formation and minimize byproducts .
  • Purification : Recrystallization from ethanol/water mixtures (1:3 v/v) enhances purity and yield .

What analytical challenges arise in quantifying trace impurities in 4-Amino-3-chloro-5-hydroxybenzoic acid, and how can they be resolved?

Q. Advanced

  • Challenge : Co-elution of structurally similar byproducts (e.g., 4-amino-5-chloro-2-hydroxybenzoic acid) during HPLC.
  • Resolution :
    • LC-MS : Use high-resolution mass spectrometry to differentiate impurities based on mass-to-charge ratios .
    • Ion-Pair Chromatography : Add ion-pair reagents (e.g., tetrabutylammonium phosphate) to improve separation of polar impurities .

What methodologies are used to evaluate the biological activity of 4-Amino-3-chloro-5-hydroxybenzoic acid derivatives?

Q. Advanced

  • Molecular Docking : Screen against target enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina to predict binding affinity .
  • In Vitro Assays :
    • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
    • Enzyme Inhibition : Spectrophotometric assays (e.g., COX-2 inhibition via prostaglandin E₂ quantification) .

How do substituent positions (e.g., chloro vs. hydroxy groups) influence the reactivity of 4-Amino-3-chloro-5-hydroxybenzoic acid in further derivatization?

Q. Advanced

  • Electrophilic Aromatic Substitution : The electron-withdrawing -COOH group deactivates the ring, directing substitution to the 2- and 6-positions.
  • Steric Effects : The 3-chloro group hinders reactions at adjacent positions, favoring modifications at the 5-hydroxy site .
  • Case Study : Bromination at the 5-position requires elevated temperatures (80°C) and FeBr₃ catalysis due to steric and electronic effects .

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